![molecular formula C14H11F3N2O2 B14338987 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- CAS No. 106324-90-7](/img/structure/B14338987.png)
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- is an organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridinecarboxamide structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 3-(trifluoromethyl)phenol in the presence of a coupling agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various substituted pyridinecarboxamides and phenoxy derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flonicamid: N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide.
Nicorandil: N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide mononitrate.
Uniqueness
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
106324-90-7 |
|---|---|
Formule moléculaire |
C14H11F3N2O2 |
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
5-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-11(12(18)20)13(19-7-8)21-10-4-2-3-9(6-10)14(15,16)17/h2-7H,1H3,(H2,18,20) |
Clé InChI |
WBVFYMZADZHLEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)

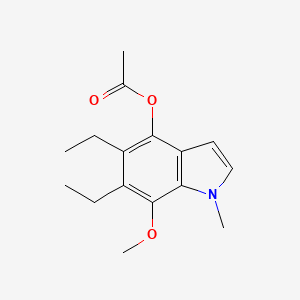
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
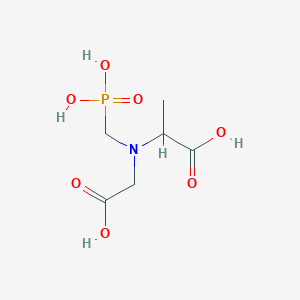

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
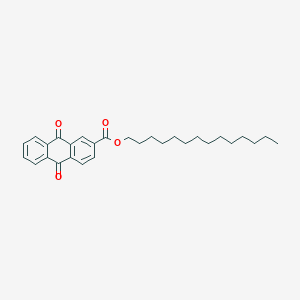
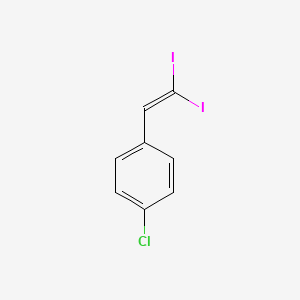
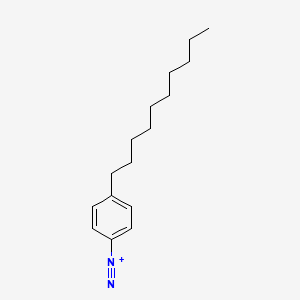
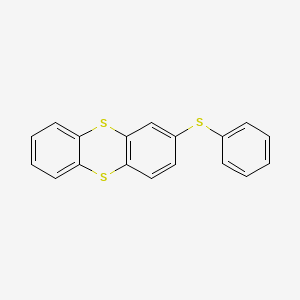

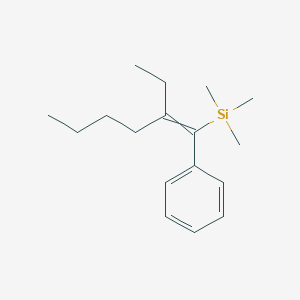
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
